Lipophilicity Ranking Across Salt and Free Base Forms
The hydrochloride salt of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine exhibits a calculated LogP of 2.80, which is markedly higher than both its corresponding free base (LogP = 1.80) and the 5-unsubstituted analog 1-(2,4-dimethoxyphenyl)ethan-1-amine (LogP = 1.41) [1]. This 5-chloro substituent contributes an incremental ΔLogP of +0.39 over the unsubstituted free base, and salt formation adds another +1.00 ΔLogP. The LogP difference relative to the 2,5-dimethoxy-4-chloro positional isomer (2C-C) cannot be directly quantified here due to the absence of 2C-C LogP in the retrieved sources [2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.80 (HCl salt); LogP = 1.80 (free base) |
| Comparator Or Baseline | 1-(2,4-Dimethoxyphenyl)ethan-1-amine: LogP = 1.41; Target free base: LogP = 1.80 |
| Quantified Difference | ΔLogP = +1.39 (HCl salt vs. unsubstituted); ΔLogP = +0.39 (free base vs. unsubstituted); ΔLogP = +1.00 (HCl salt vs. free base) |
| Conditions | Calculated values; HCl salt from Leyan, free base from Fluorochem, unsubstituted from Chembase |
Why This Matters
Higher LogP alters membrane permeability, protein binding, and chromatographic retention, which directly impacts the utility of this compound in assays requiring distinct physicochemical partitioning relative to the less lipophilic unsubstituted analog [1].
- [1] Chembase. 1-(2,4-Dimethoxyphenyl)ethan-1-amine, LogP = 1.411. View Source
- [2] Domelsmith L.N. et al. J. Med. Chem. 1981, 24(12), 1414–1421. IP order demonstrating electronic difference between 2,4-(OMe)₂-5-Cl and 2,5-(OMe)₂-4-Cl patterns. View Source
